molecular formula C18H18N6O3 B5354096 (Z)-N-(2,4-DIMETHYLPHENYL)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-(4-NITRO-1H-PYRAZOL-1-YL)-2-PROPENAMIDE

(Z)-N-(2,4-DIMETHYLPHENYL)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-(4-NITRO-1H-PYRAZOL-1-YL)-2-PROPENAMIDE

Cat. No.: B5354096
M. Wt: 366.4 g/mol
InChI Key: VHFZPLHWEZVRGU-IDUWFGFVSA-N
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Description

(Z)-N-(2,4-DIMETHYLPHENYL)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-(4-NITRO-1H-PYRAZOL-1-YL)-2-PROPENAMIDE is a synthetic organic compound that belongs to the class of propenamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(2,4-DIMETHYLPHENYL)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-(4-NITRO-1H-PYRAZOL-1-YL)-2-PROPENAMIDE typically involves multi-step organic reactions. The starting materials often include 2,4-dimethylphenylamine, 1-methyl-1H-pyrazole, and 4-nitro-1H-pyrazole. The key steps in the synthesis may involve:

  • Formation of the propenamide backbone through a condensation reaction.
  • Introduction of the pyrazolyl groups via nucleophilic substitution.
  • Final assembly of the compound through coupling reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(2,4-DIMETHYLPHENYL)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-(4-NITRO-1H-PYRAZOL-1-YL)-2-PROPENAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenyl and pyrazolyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst, oxidizing agents like potassium permanganate, and various nucleophiles or electrophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce new functional groups onto the phenyl or pyrazolyl rings.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(2,4-DIMETHYLPHENYL)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-(4-NITRO-1H-PYRAZOL-1-YL)-2-PROPENAMIDE can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, this compound may have potential applications as a pharmaceutical agent. Its structural features suggest it could interact with biological targets, making it a candidate for drug development.

Industry

In industry, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (Z)-N-(2,4-DIMETHYLPHENYL)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-(4-NITRO-1H-PYRAZOL-1-YL)-2-PROPENAMIDE would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (Z)-N-(2,4-DIMETHYLPHENYL)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-(4-NITRO-1H-PYRAZOL-1-YL)-2-PROPENAMIDE include other propenamides with

Properties

IUPAC Name

(Z)-N-(2,4-dimethylphenyl)-3-(1-methylpyrazol-4-yl)-2-(4-nitropyrazol-1-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O3/c1-12-4-5-16(13(2)6-12)21-18(25)17(7-14-8-19-22(3)10-14)23-11-15(9-20-23)24(26)27/h4-11H,1-3H3,(H,21,25)/b17-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHFZPLHWEZVRGU-IDUWFGFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(=CC2=CN(N=C2)C)N3C=C(C=N3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)NC(=O)/C(=C/C2=CN(N=C2)C)/N3C=C(C=N3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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